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Compound of Interest

Compound Name: 1,1'-(Azodicarbonyl)-dipiperidine

Cat. No.: B077770 Get Quote

An In-depth Technical Guide to the Chemical Reactivity and Compatibility of 1,1'-

(Azodicarbonyl)dipiperidine (ADDP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and

compatibility of 1,1'-(Azodicarbonyl)dipiperidine (ADDP), a versatile reagent in modern organic

synthesis. This document consolidates available data on its physicochemical properties,

reactivity in key transformations, stability, and safe handling procedures.

Physicochemical Properties
ADDP is a yellow crystalline solid at room temperature.[1] Its key physical and chemical

properties are summarized in the table below.
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Property Value Reference(s)

Chemical Name
1,1'-

(Azodicarbonyl)dipiperidine
[2]

Synonyms

ADDP, 1,1'-Azobis(N,N-

pentamethyleneformamide),

Azodicarboxylic acid

dipiperidide

[2][3]

CAS Number 10465-81-3 [2]

Molecular Formula C₁₂H₂₀N₄O₂ [4]

Molecular Weight 252.31 g/mol [2]

Melting Point 134-136 °C [2]

Appearance Yellow crystalline powder/solid [1][3]

Solubility

Soluble in THF, ethanol, ether,

DMF. Slightly soluble in

methanol. Sparingly soluble in

aqueous buffers.

[3]

Chemical Reactivity
ADDP is primarily known as an azo-type reagent for the Mitsunobu reaction, but it also

participates in other chemical transformations such as oxidation reactions.

The Mitsunobu Reaction
The Mitsunobu reaction facilitates the conversion of primary and secondary alcohols to a

variety of functional groups with inversion of stereochemistry.[5] ADDP is a key reagent in this

reaction, often used in conjunction with a phosphine, such as triphenylphosphine (PPh₃) or

tributylphosphine (TBP).[4][6]

ADDP offers distinct advantages over other common azodicarboxylates like diethyl

azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD):
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Increased Basicity: The betaine intermediate formed from ADDP is a stronger base.[5] This

allows for the use of more weakly acidic nucleophiles (pKa > 11) that react poorly or fail with

traditional DEAD-TPP systems.[2][6]

Reduced Side Reactions: With weakly acidic phenols (pKa > 13), DEAD can lead to the

formation of undesired alkylated hydrazine by-products. The use of ADDP minimizes these

side reactions.[6]

Use with More Nucleophilic Phosphines: As ADDP is a poorer Michael acceptor than DEAD,

it is often paired with more nucleophilic phosphines like tributylphosphine or

trioctylphosphine.[2]

The mechanism of the Mitsunobu reaction involves the initial formation of a betaine

intermediate from the reaction of the phosphine with ADDP. This intermediate then

deprotonates the acidic nucleophile. The resulting alcohol attacks the activated phosphonium

species, leading to an alkoxyphosphonium salt. Finally, the conjugate base of the nucleophile

displaces the activated hydroxyl group via an Sₙ2 reaction, resulting in the desired product with

inverted stereochemistry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://en.wikipedia.org/wiki/Mitsunobu_reaction
https://commonorganicchemistry.com/Common_Reagents/1,1'-(Azodicarbonyl)dipiperidine/1,1'-(Azodicarbonyl)dipiperidine.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC1705810/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1705810/
https://commonorganicchemistry.com/Common_Reagents/1,1'-(Azodicarbonyl)dipiperidine/1,1'-(Azodicarbonyl)dipiperidine.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activation

Substitution

ADDP

Betaine+ Phosphine

Phosphine

Nucleophile⁻

+ Nucleophile-H
- Betaine-H⁺

Nucleophile-H

AlkoxyphosphoniumAlcohol + Betaine-H⁺

Product

+ Nucleophile⁻

Phosphine Oxide

Click to download full resolution via product page

Figure 1: Generalized mechanism of the ADDP-mediated Mitsunobu reaction.

ADDP is effective for a wide range of primary and secondary alcohols. It has been successfully

used in the synthesis of pyridine ether PPAR agonists.[6] In these syntheses, various functional

groups are tolerated, including oxazoles, thiazoles, pyrazoles, and pyridines.[6] However, some

basic functional groups such as amines, benzimidazoles, and indoles may be incompatible and

lead to no reaction.[6]

The following table summarizes the yields of Mitsunobu reactions with ADDP for a variety of

substrates as reported in the literature.
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Alcohol
Substrate

Nucleophile Phosphine Solvent Yield (%)
Reference(s
)

2-(5-methyl-

2-phenyl-1,3-

oxazol-4-

yl)ethanol

6-

hydroxynicoti

nic acid

methyl ester

PS-PPh₃ THF 81 [6]

2-(4-

chlorophenyl)

ethanol

6-

hydroxynicoti

nic acid

methyl ester

PS-PPh₃ THF 85 [6]

2-(pyridin-2-

yl)ethanol

6-

hydroxynicoti

nic acid

methyl ester

PS-PPh₃ THF 88 [6]

2-(thiophen-

2-yl)ethanol

6-

hydroxynicoti

nic acid

methyl ester

PS-PPh₃ THF 89 [6]

2-

phenylethano

l

2-chloro-6-

hydroxynicoti

nic acid

methyl ester

PS-PPh₃ THF 85 [6]

Oxidation of Alcohols
Beyond the Mitsunobu reaction, ADDP can be used for the selective oxidation of primary and

secondary alcohols to their corresponding aldehydes and ketones.[3] This reaction is typically

carried out under basic conditions after the conversion of the alcohols to their

bromomagnesium salts.[3] This method is compatible with a variety of functional groups,

including alkenes, epoxides, amines, and sulfides.[3]

Chemical Compatibility and Stability
Compatibility with Solvents
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ADDP is soluble and generally compatible with common organic solvents used in synthesis.

Solvent Compatibility/Solubility Reference(s)

Tetrahydrofuran (THF) Soluble [3]

Diethyl Ether Soluble [3]

Ethanol Soluble [3]

Dimethylformamide (DMF) Soluble [3]

Methanol Slightly Soluble [3]

Aqueous Buffers Sparingly Soluble [3]

Incompatible Materials
It is crucial to avoid contact between ADDP and the following materials to prevent hazardous

reactions:

Strong Oxidizing Agents: As a reagent with an azo group, ADDP can react exothermically

with strong oxidizing agents.

Strong Acids: Contact with strong acids should be avoided.

Stability
Thermal Stability: ADDP is a stable solid at room temperature. However, like many azo

compounds, it may decompose upon strong heating, although specific thermal degradation

data (e.g., from TGA) is not readily available in the cited literature.

Stability in Solution: Information on the long-term stability of ADDP in various solvents is not

extensively documented. For reactions, it is generally recommended to use freshly prepared

solutions.

Experimental Protocols
Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP)
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A general workflow for the synthesis of ADDP is outlined below. This typically involves the

reaction of piperidine with phosgene or a phosgene equivalent to form a carbamoyl chloride,

followed by reaction with hydrazine and subsequent oxidation.

Start

React Piperidine with Phosgene Equivalent

Reaction with Hydrazine

Oxidation

Purification (e.g., Recrystallization)

ADDP
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Figure 2: General workflow for the synthesis of ADDP.
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Note: A detailed, validated experimental protocol for the synthesis of ADDP was not found in

the provided search results. Researchers should consult specialized synthetic chemistry

literature and perform appropriate risk assessments before attempting the synthesis.

General Protocol for a Mitsunobu Reaction using ADDP
The following is a general procedure for performing a Mitsunobu reaction with ADDP. The

specific amounts and reaction conditions should be optimized for each substrate.

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), dissolve the alcohol (1.0 eq.), the nucleophile (1.1-1.5 eq.), and the phosphine (e.g.,

tributylphosphine, 1.1-1.5 eq.) in an anhydrous solvent such as THF or dichloromethane.

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

Addition of ADDP: Slowly add a solution of ADDP (1.1-1.5 eq.) in the same anhydrous

solvent to the cooled reaction mixture. The characteristic yellow color of ADDP may fade as

the reaction progresses.

Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor

the reaction progress by an appropriate analytical method, such as Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7]

Workup:

Once the reaction is complete, concentrate the mixture under reduced pressure.

The crude residue can be purified by flash column chromatography on silica gel to

separate the desired product from the phosphine oxide and the reduced hydrazine

byproduct.[8] The byproducts from ADDP and TBP are generally more polar than those

from DEAD/TPP, which can facilitate purification.[8]

General Protocol for Workup and Purification
The byproducts of the ADDP-mediated Mitsunobu reaction, 1,1'-

(hydrazodicarbonyl)dipiperidine and the corresponding phosphine oxide, are typically removed

by column chromatography.
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Solvent Removal: After the reaction is complete, remove the solvent by rotary evaporation.

Initial Purification: If the phosphine oxide or hydrazine byproduct precipitates, it may be

possible to remove some of it by filtration.

Chromatography: Purify the crude material using flash column chromatography. The choice

of eluent will depend on the polarity of the product. The high polarity of the byproducts from

ADDP and tributylphosphine often allows for easier separation compared to the byproducts

of the DEAD/TPP system.[8]

Safety and Handling
ADDP should be handled with care in a well-ventilated fume hood. Appropriate personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Hazards: May cause skin, eye, and respiratory irritation.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such

as strong oxidizing agents and strong acids.

Spills: In case of a spill, avoid generating dust, and clean up using appropriate methods for

solid chemical spills.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety

information before handling ADDP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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